molecular formula C15H24N2O4S B5634243 N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide

N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide

Cat. No. B5634243
M. Wt: 328.4 g/mol
InChI Key: LRDVXYGHIGHWDZ-KGLIPLIRSA-N
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Description

The compound , "N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide," likely involves complex synthetic routes and possesses unique chemical and physical properties due to its structure. While direct studies on this compound are not identified, insights can be drawn from related chemical synthesis and analysis methods.

Synthesis Analysis

Synthetic approaches to similar complex molecules often involve multi-step reactions, starting from simpler precursors. For instance, the synthesis of complex polyamides and related compounds involves direct polycondensation reactions, utilizing specific reagents and conditions to achieve the desired molecular architecture (Faghihi & Mozaffari, 2008). These processes highlight the importance of precise conditions and reagents in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of complex organic compounds is pivotal in determining their chemical reactivity and properties. Studies such as those on the synthesis and properties of novel polyamides containing pyridine and sulfone moieties shed light on how molecular structure influences the solubility, thermal stability, and mechanical properties of these materials (Liu et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of a compound is closely related to its functional groups and overall molecular structure. Research on the chemical reactions of furan derivatives, for example, demonstrates how specific substituents can influence reactivity, leading to a variety of products under different conditions (Yamaoka et al., 1980). These findings are relevant for understanding the potential chemical behaviors of the compound .

Physical Properties Analysis

The physical properties of organic compounds, such as melting point, boiling point, and solubility, are determined by their molecular structures. Studies on polyamides and poly(amide-imide)s, for instance, provide insights into how structural elements affect these materials' solubility and thermal properties, offering a window into the physical characteristics that might be expected for "this compound" (Liaw et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming specific derivatives, are essential for understanding a compound's applications and safety profile. Research on derivatives of pyrazolo[3,4-b]pyridine, for instance, helps elucidate the relationship between molecular structure and chemical behavior, which can be applied to predict the reactivity of related compounds (El-Essawy & Rady, 2011).

properties

IUPAC Name

2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-9(2)13-7-17(22(5,19)20)8-14(13)16-15(18)12-6-10(3)21-11(12)4/h6,9,13-14H,7-8H2,1-5H3,(H,16,18)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDVXYGHIGHWDZ-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CN(CC2C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N[C@H]2CN(C[C@@H]2C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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